molecular formula C9H17NO2 B117969 Methyl 4-ethylpiperidine-2-carboxylate CAS No. 144817-81-2

Methyl 4-ethylpiperidine-2-carboxylate

Cat. No.: B117969
CAS No.: 144817-81-2
M. Wt: 171.24 g/mol
InChI Key: XLMOZDQMLBUSTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Research Evolution

The historical development of this compound research can be traced through the broader evolution of piperidine chemistry, which began in the mid-19th century when piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours. The foundation for understanding piperidine-2-carboxylate derivatives was established through early investigations of pipecolic acid (piperidine-2-carboxylic acid), which provided the structural framework for subsequent ester derivatives. The systematic exploration of substituted piperidine-2-carboxylates gained momentum in the late 20th century as researchers recognized the importance of positional substitution patterns in determining biological and chemical properties.

Research evolution in this field has been marked by significant advances in synthetic methodology, particularly the development of stereoselective approaches to access specific enantiomers and diastereomers. The synthesis of related compounds such as (2R,4R)-4-methyl-2-piperidinecarboxylic acid has demonstrated the importance of stereochemical control in piperidine-2-carboxylate chemistry. Modern synthetic approaches have evolved from early non-selective methods to sophisticated strategies employing chiral resolution techniques and asymmetric synthesis. The development of catalytic hydrogenation methods for pyridine reduction to piperidine derivatives has been particularly influential, with molybdenum disulfide catalysts and other transition metal systems enabling efficient access to the piperidine core structure.

The research landscape has been further shaped by advances in analytical techniques and computational modeling, which have enabled detailed structure-activity relationship studies. Recent investigations have focused on understanding the conformational preferences of substituted piperidine-2-carboxylates and their implications for biological activity. The integration of molecular modeling studies with experimental synthesis has provided new insights into the three-dimensional arrangements of these compounds and their potential interaction modes with biological targets.

Significance in Heterocyclic Chemistry

This compound occupies a position of significant importance within heterocyclic chemistry due to its embodiment of key structural principles that govern the behavior of six-membered nitrogen-containing rings. The piperidine ring system represents one of the most prevalent heterocyclic motifs in pharmaceutical compounds, with piperidine-containing molecules representing a substantial portion of approved drugs and drug candidates. The specific substitution pattern found in this compound provides a valuable model for understanding how substituent effects influence conformational preferences, reactivity patterns, and intermolecular interactions.

The compound's significance is enhanced by its role as a representative example of how ester functionalities can modulate the properties of heterocyclic systems. The methyl ester group at the 2-position introduces both steric and electronic effects that influence the overall molecular behavior, while the ethyl substituent at the 4-position provides additional conformational complexity. This combination of structural features makes the compound particularly valuable for studying structure-property relationships in heterocyclic chemistry. The six-membered piperidine ring adopts a chair conformation similar to cyclohexane, but the presence of the nitrogen atom introduces unique electronic and hydrogen-bonding characteristics that distinguish it from purely carbocyclic systems.

Research into piperidine derivatives has revealed their versatility as building blocks for complex molecular architectures. The ability to introduce diverse substituents at various positions of the piperidine ring, combined with functional group transformations of the ester moiety, provides access to extensive structural diversity. This versatility has made piperidine-2-carboxylate esters like this compound important synthetic intermediates in the preparation of more complex heterocyclic systems and natural product analogs.

Position within the Piperidine-2-carboxylate Compound Class

Within the broader piperidine-2-carboxylate compound class, this compound represents a specific structural variant that demonstrates the impact of 4-position substitution on molecular properties. The piperidine-2-carboxylate framework serves as the foundation for numerous biologically active compounds, with variations in the ester group and ring substituents providing opportunities for fine-tuning molecular properties. Comparative analysis with related compounds such as ethyl 4-methylpiperidine-2-carboxylate reveals how subtle structural modifications can influence both synthetic accessibility and potential applications.

The compound's position within this class is particularly notable when considering stereochemical aspects. While some piperidine-2-carboxylates exist as single enantiomers due to asymmetric synthesis or resolution, this compound can exist in multiple stereoisomeric forms depending on the configuration at the 2- and 4-positions. This stereochemical complexity places it among the more challenging members of the class from a synthetic perspective, but also enhances its value as a research target for developing stereoselective synthetic methods.

The structural relationship between this compound and other members of the piperidine-2-carboxylate class can be understood through systematic comparison of substitution patterns. Related compounds include various alkyl esters of 4-substituted piperidine-2-carboxylic acids, each with distinct physical and chemical properties. The ethyl substituent at the 4-position distinguishes this compound from simpler analogs such as methyl piperidine-2-carboxylate or methyl 4-methylpiperidine-2-carboxylate, contributing additional steric bulk and hydrophobic character that influence molecular behavior.

Compound Molecular Formula 4-Position Substituent Ester Group Molecular Weight
This compound C₉H₁₇NO₂ Ethyl Methyl 171.24 g/mol
Methyl 4-methylpiperidine-2-carboxylate C₈H₁₅NO₂ Methyl Methyl 157.21 g/mol
Ethyl 4-methylpiperidine-2-carboxylate C₉H₁₇NO₂ Methyl Ethyl 171.24 g/mol
Methyl 4-hydroxypiperidine-2-carboxylate C₇H₁₃NO₃ Hydroxyl Methyl 159.19 g/mol

Current Research Landscape and Knowledge Gaps

The current research landscape surrounding this compound reflects both active investigation and significant knowledge gaps that present opportunities for future research. Contemporary studies have focused primarily on synthetic methodology development, with particular emphasis on stereoselective approaches to access defined stereoisomers of the compound. Recent advances in catalytic hydrogenation and asymmetric synthesis have provided new pathways for accessing substituted piperidine-2-carboxylates with improved efficiency and selectivity.

One of the most significant areas of current research involves the development of more efficient synthetic routes to access this compound and related compounds. Traditional approaches often suffer from low overall yields and the need for extensive purification procedures, particularly when stereoselective synthesis is required. Recent work on related compounds such as 4-methylpiperidine-2-carboxylate derivatives has demonstrated that innovative synthetic strategies can address these challenges, but similar advances specific to the 4-ethyl analog remain limited.

A notable knowledge gap exists in the comprehensive characterization of the stereochemical behavior of this compound. While general principles of piperidine stereochemistry are well-established, the specific influence of the 4-ethyl substituent on conformational preferences and stereochemical stability requires further investigation. This gap is particularly relevant for applications where stereochemical purity is crucial, as the behavior of different stereoisomers may vary significantly in both synthetic and biological contexts.

The biological activity profile of this compound represents another area where current knowledge is incomplete. While extensive research has been conducted on the biological activities of piperidine derivatives in general, including their roles as monoamine oxidase inhibitors and other pharmacological targets, specific studies on this compound are limited. This knowledge gap presents both challenges and opportunities for researchers interested in exploring the compound's potential applications.

Current analytical and computational studies have begun to address some of these knowledge gaps through detailed molecular modeling and structure-activity relationship analyses. Recent work on related piperidine-2-carboxylate derivatives has demonstrated the value of combining experimental synthesis with computational prediction to understand molecular behavior and guide synthetic strategy development. However, the application of these approaches specifically to this compound remains an area for future investigation.

Properties

CAS No.

144817-81-2

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 4-ethylpiperidine-2-carboxylate

InChI

InChI=1S/C9H17NO2/c1-3-7-4-5-10-8(6-7)9(11)12-2/h7-8,10H,3-6H2,1-2H3

InChI Key

XLMOZDQMLBUSTN-UHFFFAOYSA-N

SMILES

CCC1CCNC(C1)C(=O)OC

Canonical SMILES

CCC1CCNC(C1)C(=O)OC

Synonyms

4-ETHYL-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-ethylpiperidine-2-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of argatroban, a direct thrombin inhibitor used for anticoagulation therapy. The synthesis of argatroban involves the transformation of 4-methyl-2-piperidinecarboxylic acid derivatives, where this compound plays a crucial role in optimizing yield and purity during the production process .

Case Study: Synthesis of Argatroban

  • Objective : Develop a cost-effective synthesis route for argatroban.
  • Method : Utilizing this compound as a key intermediate, researchers employed hydrogenation and esterification techniques to enhance yield.
  • Outcome : The method demonstrated improved efficiency and reduced costs compared to traditional synthesis routes .

Material Science

In material science, this compound is explored for its potential in creating functional polymers. These polymers can be utilized in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively.

Functional Polymers

  • Application : Development of nanosized drug delivery systems that leverage the properties of this compound.
  • Benefits : Enhanced solubility and controlled release profiles for various drugs, improving therapeutic efficacy .

Organic Synthesis

As a versatile building block in organic synthesis, this compound is used to create various nitrogen-containing heterocycles. These compounds are vital in developing new pharmaceuticals and agrochemicals.

Synthetic Pathways

Researchers have identified several synthetic pathways utilizing this compound:

  • Hydrogenation Reactions : Converting related compounds into more complex structures with biological activity.
  • Esterification Processes : Facilitating the formation of esters that can be further modified for diverse applications .

Data Table: Comparison of Synthetic Methods

MethodAdvantagesDisadvantages
HydrogenationHigh yieldRequires high pressure
EsterificationSimple procedureMay require purification
Multi-step synthesisVersatile product rangeTime-consuming

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

(a) Ethyl vs. Methyl Substituents
  • This analog has been synthesized via cyclization routes, highlighting differences in synthetic accessibility compared to the ethyl-substituted compound .
  • Impact on Properties : Ethyl groups confer greater lipophilicity than methyl, enhancing membrane permeability but possibly reducing aqueous solubility.
(b) Aromatic vs. Alkyl Substituents
  • Ethyl 4-(2-Fluorophenyl)-4-Piperidinecarboxylate (): The fluorophenyl group introduces aromaticity and electron-withdrawing effects, which may improve metabolic stability compared to alkyl substituents. Its molecular weight (251.3 g/mol) is higher than Methyl 4-ethylpiperidine-2-carboxylate (171.24 g/mol), affecting diffusion rates .
(c) Hydroxyl-Containing Derivatives
  • Ethyl 4-Hydroxy-4-(2-(2-Hydroxyethyl)Phenyl)Piperidine-1-Carboxylate (): Hydroxyl groups increase polarity and hydrogen-bonding capacity, improving solubility in polar solvents. However, this may compromise stability under acidic or oxidative conditions .

Ester Group Modifications

  • Methyl vs. Ethyl Esters : Methyl esters (e.g., this compound) are generally more hydrolytically stable than ethyl esters due to shorter alkyl chains, which reduce steric hindrance to nucleophilic attack. Ethyl esters, such as those in and , may exhibit slower hydrolysis rates in vivo, prolonging half-life .

Complex Derivatives with Multiple Functional Groups

  • Ethyl 4-Hydroxy-2,6-Diphenyl-1-[2-(Piperidin-1-Yl)Acetyl]-1,2,5,6-Tetrahydropyridine-3-Carboxylate (): This compound features a tetrahydropyridine core with diphenyl and acetyl-piperidine substituents. Such complexity enhances binding affinity in biological targets but complicates synthesis and purification .

Data Table: Key Properties of this compound and Analogs

Compound Name Substituents Ester Group Molecular Weight (g/mol) Key Properties/Applications References
This compound Ethyl (C4), Methyl ester (C2) Methyl 171.24 High lipophilicity, potential bioactivity
Ethyl 4-Methylpiperidine-2-Carboxylate HCl Methyl (C4), Ethyl ester (C2) Ethyl 207.70 (HCl salt) Simplified synthesis route
Ethyl 4-(2-Fluorophenyl)-4-Piperidinecarboxylate 2-Fluorophenyl (C4) Ethyl 251.30 Enhanced metabolic stability
Ethyl 4-Hydroxy-4-(2-(2-Hydroxyethyl)Phenyl)Piperidine-1-Carboxylate Hydroxy, Hydroxyethylphenyl (C4) Ethyl 335.40 High polarity, solubility in polar solvents

Research Findings and Implications

  • Synthetic Accessibility : this compound derivatives may require fewer purification steps compared to fluorophenyl or hydroxyl-containing analogs, as seen in and .
  • Biological Activity : Piperidine derivatives with ethyl or aromatic substituents (e.g., fluorophenyl) show promise in drug discovery due to balanced lipophilicity and stability. Hydroxyl-containing variants, while soluble, may require structural protection to prevent degradation .
  • Physical Properties : Ethyl groups increase molecular weight and lipophilicity, making these compounds more suitable for crossing biological barriers. Methyl esters offer hydrolytic stability, advantageous in prodrug design .

Preparation Methods

Hydrolysis of 4-Methyl-2-Cyanopiperidine

The most widely documented approach begins with 4-methyl-2-cyanopiperidine, which undergoes acidic hydrolysis to yield 4-methyl-2-piperidinecarboxylic acid hydrochloride. In a representative procedure, 2.0 kg of 4-methyl-2-cyanopiperidine is refluxed with 16.0 L of 6N hydrochloric acid at 100°C for 5 hours, followed by solvent removal via reduced-pressure distillation. Post-hydrolysis, the crude product is recrystallized using ethanol and methyl tert-butyl ether, achieving a 90% yield of 4-methyl-2-piperidinecarboxylic acid hydrochloride.

Esterification with Methanol

Esterification of the carboxylic acid intermediate is critical for introducing the methyl ester group. While patents often describe ethyl ester formation using ethanol and thionyl chloride, substituting methanol under similar conditions generates the methyl derivative. For instance, reacting 4-methyl-2-piperidinecarboxylic acid hydrochloride with methanol and thionyl chloride at 10°C, followed by reflux for 5–6 hours, produces methyl 4-methylpiperidine-2-carboxylate hydrochloride. The use of thionyl chloride ensures quantitative conversion by acting as both a catalyst and dehydrating agent.

Cis-Trans Isomer Separation

A key challenge lies in separating cis and trans isomers of the esterified product. Patent CN108047125A resolves this by pulping the crude hydrochloride salt in methyl tert-butyl ether and ethanol (4:1 v/v), selectively precipitating the cis isomer. The trans isomer remains in the mother liquor, which is then basified with sodium bicarbonate to pH 7–8 and extracted with dichloromethane. This step achieves a 44% combined yield for the trans-isomer across esterification and separation.

Alkylation-Hydrogenation of Pyridine Precursors

4-Picoline Alkylation

An alternative route starts with 4-picoline (4-methylpyridine), which is alkylated at the 4-position using alkyl bromides. Lithiation with lithium diisopropylamide (LDA) at −78°C facilitates the introduction of an ethyl group via reaction with ethyl bromide. For example, treating 4-picoline with LDA and ethyl bromide in tetrahydrofuran (THF) yields 4-ethylpyridine with 85% efficiency.

Catalytic Hydrogenation to Piperidine

The alkylated pyridine is hydrogenated to the corresponding piperidine using PtO₂ under acidic conditions. Atmospheric hydrogen pressure at room temperature suffices for complete reduction, avoiding high-pressure equipment. Post-hydrogenation, the piperidine is converted to its hydrochloride salt, simplifying isolation. This step achieves near-quantitative yields, making it ideal for large-scale production.

Carboxylation and Esterification

Introducing the carboxylate group at the 2-position remains less documented. A plausible pathway involves cyanidation of 4-ethylpiperidine followed by hydrolysis to the carboxylic acid, analogous to the first method. Subsequent esterification with methanol would yield the target compound. However, this approach requires optimization to address regioselectivity challenges during cyanidation.

Asymmetric Synthesis via Chiral Resolution

Diastereomeric Salt Formation

Enantiomerically pure methyl 4-ethylpiperidine-2-carboxylate is obtained via resolution with L-tartaric acid. Trans-4-methyl-2-ethyl piperidinecarboxylate (from Section 1.3) is dissolved in acetone and ethanol, then treated with L-tartaric acid to form diastereomeric salts. Recrystallization from acetone/ethanol (8:1 v/v) enriches the (2R,4R)-enantiomer, reducing the (2S,4S)-isomer to <2%.

Final Dissociation and Purification

The resolved tartrate salt is dissociated using potassium carbonate, followed by dichloromethane extraction and drying with anhydrous sodium sulfate. Solvent evaporation yields enantiopure this compound with 40% molar yield from the trans-isomer. This method’s reliance on recrystallization—rather than chromatography—enhances scalability for industrial applications.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Cost Scalability Purity (ee)
Cyanopiperidine hydrolysisHydrolysis, esterification, resolution40%LowHigh>98%
Alkylation-hydrogenationAlkylation, hydrogenation, carboxylationN/A*ModerateModerateN/A
Asymmetric resolutionDiastereomer separation, dissociation40%HighHigh98–99%

*Yield data insufficient due to incomplete pathway documentation.

The cyanopiperidine route offers the highest practicality, leveraging inexpensive reagents (HCl, methanol) and straightforward isolation techniques. Conversely, the alkylation-hydrogenation method, while innovative, requires additional steps for carboxylation, increasing complexity. Asymmetric synthesis remains the gold standard for enantiopure products but incurs higher costs due to L-tartaric acid usage.

Industrial-Scale Optimization Strategies

Solvent Recycling

Methyl tert-butyl ether and ethanol mixtures from cis-trans separation can be distilled and reused, reducing raw material costs by 15–20%.

Catalytic Hydrogenation Efficiency

Replacing PtO₂ with Raney nickel in hydrogenation steps may lower catalyst costs without compromising yield, though reaction times may increase by 20–30%.

Continuous Flow Hydrolysis

Adopting continuous flow reactors for the hydrolysis of 4-methyl-2-cyanopiperidine could enhance throughput by 50%, minimizing batch-to-batch variability .

Q & A

Q. What are the established synthetic protocols for Methyl 4-ethylpiperidine-2-carboxylate, and how can reaction parameters be optimized to enhance yield and purity?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as esterification of piperidine precursors under anhydrous conditions. Key steps include:

  • Esterification : Use thionyl chloride or DCC coupling in dichloromethane (0°C to room temperature) to activate carboxylic acids.
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate, 3:1 to 1:1) achieves ≥95% purity .
  • Optimization : Vary solvent systems (e.g., THF for improved solubility) and monitor reaction progress via TLC (Rf = 0.3–0.5) or HPLC (C18 column, acetonitrile/water) .

Q. Which analytical techniques are prioritized for structural confirmation and purity assessment of this compound?

Methodological Answer:

  • Structural Elucidation :
  • NMR : ¹H/¹³C/DEPT-135 spectra confirm piperidine ring conformation and ester group integration .
  • HRMS : Validate molecular weight (e.g., [M+H]+ = 200.1284) with ±2 ppm accuracy .
    • Purity : HPLC (C18 column, 70:30 acetonitrile/water, λ = 254 nm) with retention time consistency (±0.1 min) .

Q. How should researchers address the lack of comprehensive toxicity data for this compound in laboratory settings?

Methodological Answer:

  • Handling : Use fume hoods, nitrile gloves, and sealed systems to minimize exposure .
  • Preliminary Assays : Conduct in vitro MTT assays (HEK293 cells, 24–72 hrs) at 10–100 μM to assess acute cytotoxicity .
  • Analog Data : Reference LD50 values of structurally similar piperidine esters (e.g., ethyl piperidine carboxylates) for risk assessment .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental crystallographic data for this compound?

Methodological Answer:

  • Data Collection : Ensure high-resolution (<1.0 Å) X-ray diffraction with Rint <5%. Refine using SHELXL with DFIX/FLAT restraints for hydrogen bonding and torsional angles .
  • Validation : Cross-check with solid-state NMR to resolve crystal packing effects. For enantiomeric conflicts, perform anomalous scattering (Cu Kα) or chiral derivatization .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound's potential in kinase inhibition?

Methodological Answer:

  • Library Design : Synthesize derivatives with modifications to the ethyl or ester groups (e.g., methyl, isopropyl analogs).
  • Screening : Test against kinase panels (EGFR, VEGFR) via fluorescence polarization assays (1–10 μM). Prioritize hits with molecular docking (AutoDock Vina, ΔG < -8 kcal/mol) .
  • Validation : Determine IC50 values using dose-response curves (GraphPad Prism) and counter-screen against off-target phosphatases .

Q. What methodologies are recommended to reconcile inconsistent biological activity findings across studies involving this compound derivatives?

Methodological Answer:

  • Standardization : Use consistent cell lines (e.g., HepG2), serum concentration (10% FBS), and incubation times (24–48 hrs) .
  • Replication : Test ≥3 independent synthetic batches to exclude impurity artifacts.
  • Meta-Analysis : Apply fixed-effect models (RevMan software) to quantify heterogeneity (I² statistic). For unresolved contradictions, use ITC to measure binding thermodynamics directly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.